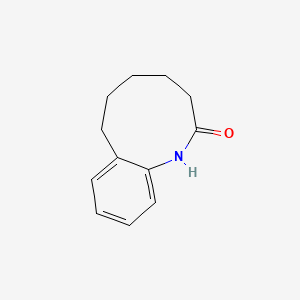

1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1,3,4,5,6,7-hexahydro-1-benzazonin-2-one |

InChI |

InChI=1S/C12H15NO/c14-12-9-3-1-2-6-10-7-4-5-8-11(10)13-12/h4-5,7-8H,1-3,6,9H2,(H,13,14) |

InChI Key |

NBPVBMINVXYINT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC=CC=C2NC(=O)CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3,4,5,6,7 Hexahydro 1 Benzazonin 2 One and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the nine-membered lactam ring.

A primary disconnection strategy involves cleaving the amide bond (C-N bond) within the lactam ring. This leads to a linear ω-amino carboxylic acid precursor. This precursor can then be further disconnected to simpler aromatic and aliphatic building blocks. Another key disconnection involves breaking a carbon-carbon bond within the carbocyclic portion of the ring, which could be achieved through ring-opening of a suitable bicyclic precursor.

Figure 1: Key retrosynthetic disconnections for the this compound framework, highlighting the amide bond cleavage to an ω-amino carboxylic acid precursor and a C-C bond cleavage of a bicyclic intermediate.

These disconnections pave the way for the exploration of various ring-closing strategies, which are discussed in detail in the following sections.

Ring-Closing Strategies for the Benzazonine Lactam

The formation of the nine-membered benzazonine lactam ring is the cornerstone of the synthesis of this compound. Several intramolecular cyclization reactions have been developed for the construction of medium-sized lactams, each with its own set of advantages and challenges.

The Beckmann rearrangement is a classic and versatile method for the synthesis of amides and lactams from oximes. masterorganicchemistry.comchem-station.comwikipedia.org In the context of this compound, a suitable precursor would be the oxime derived from a substituted α-tetralone. The acid-catalyzed rearrangement of this oxime would lead to the desired nine-membered lactam through ring expansion.

The regioselectivity of the Beckmann rearrangement is a critical factor, as the migration of either the aryl or the alkyl group attached to the oxime carbon can occur. The migratory aptitude generally follows the order: aryl > alkyl. chem-station.com Careful selection of reaction conditions and activating agents can influence this selectivity.

Table 1: Representative Conditions for Beckmann Rearrangement in Lactam Synthesis

| Entry | Precursor | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Substituted Tetralone Oxime | Polyphosphoric Acid (PPA) | - | 120 | 65 |

| 2 | Substituted Tetralone Oxime | p-Toluenesulfonyl Chloride (TsCl), Pyridine | Dichloromethane | 0 to rt | 72 |

The Schmidt reaction provides another powerful tool for the ring expansion of cyclic ketones to lactams using hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid. This reaction proceeds through the addition of the azide to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas.

For the synthesis of the benzazonine lactam, an appropriately substituted tetralone derivative can be subjected to Schmidt reaction conditions. Similar to the Beckmann rearrangement, the regioselectivity of the migrating group is a key consideration.

Table 2: Comparison of Reagents for the Schmidt Reaction in Medium-Ring Lactam Synthesis

| Entry | Ketone Precursor | Azide Source | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Substituted Tetralone | Sodium Azide (NaN₃) | Sulfuric Acid (H₂SO₄) | Chloroform | 0 to rt | 55 |

| 2 | Substituted Tetralone | Trimethylsilyl Azide (TMSN₃) | Triflic Acid (TfOH) | Dichloromethane | 0 | 68 |

While not a direct route to the saturated lactam, alkyne-carbonyl metathesis represents a modern and powerful strategy for the synthesis of unsaturated medium-ring heterocycles. This reaction, typically catalyzed by molybdenum or tungsten complexes, involves the coupling of an alkyne and a carbonyl group to form a new double bond. A subsequent reduction step would be necessary to afford the saturated lactam. This methodology is particularly useful for accessing a diverse range of analogous structures.

The most direct approach to the formation of the lactam ring is through the intramolecular cyclization of a linear ω-amino carboxylic acid or its activated derivatives. This method, often referred to as intramolecular amidation, relies on the formation of an amide bond between the terminal amine and carboxylic acid functionalities.

High-dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular polymerization. A variety of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid group.

Table 3: Common Coupling Reagents for Intramolecular Amidation

| Reagent | Full Name | Activating Species | Byproducts |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | O-acylisourea | Dicyclohexylurea (DCU) |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea | Water-soluble urea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Acyl-oxy-tris(dimethylamino)phosphonium salt | Tetramethylurea |

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired lactam.

Ring Expansion Methodologies

Ring expansion strategies offer a powerful alternative to direct cyclization for the synthesis of medium-sized rings like the benzazonine core. These methods typically start from smaller, more readily available cyclic precursors and introduce atoms into the ring system to achieve the desired size.

The Successive Ring Expansion (SuRE) strategy is a robust method for the controlled, iterative expansion of lactam rings. This approach involves the insertion of amino acid fragments into a pre-existing lactam, effectively "growing" the ring by three or four atoms in each cycle. The general process begins with the N-acylation of a starting lactam with a protected amino acid chloride. Subsequent deprotection of the amino group initiates a spontaneous intramolecular rearrangement, leading to the ring-expanded lactam.

A related and highly versatile method is the Conjugate Addition/Ring Expansion (CARE) cascade. This sequence utilizes a simple acryloyl chloride derivative to acylate the starting lactam. The resulting imide acts as a Michael acceptor for a primary amine, which triggers a conjugate addition followed by a ring-expanding rearrangement. This method is notable for its operational simplicity and broad scope, tolerating a wide range of functional groups on both the lactam and amine components without the need for protecting groups. nih.gov For instance, lactams with ring sizes from four to eight members have been successfully expanded using this methodology. nih.gov

Table 1: Examples of Conjugate Addition/Ring Expansion (CARE) of Lactams Data sourced from research on conjugate addition/ring expansion cascade reactions. nih.gov

| Starting Lactam (Ring Size) | Amine Nucleophile | Ring-Expanded Product (Ring Size) | Yield (%) |

| 2-Pyrrolidinone (5) | p-Fluorobenzylamine | 8-membered Lactam | 91 |

| δ-Valerolactam (6) | p-Fluorobenzylamine | 9-membered Lactam | 92 |

| ε-Caprolactam (7) | p-Fluorobenzylamine | 10-membered Lactam | 94 |

| 8-membered Lactam | p-Fluorobenzylamine | 11-membered Lactam | 96 |

| β-Lactam (4) | p-Fluorobenzylamine | 8-membered Lactam | 68 |

These iterative strategies provide a controlled and efficient pathway to medium-sized and macrocyclic lactams, including precursors for the benzazonine framework, from simple starting materials.

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bond migrates across a π-electron system in an uncatalyzed, intramolecular process. nih.gov These reactions are governed by the principles of orbital symmetry, as defined by the Woodward-Hoffmann rules, and are classified by an order term [i,j]. wikipedia.orgiupac.org While a specific semanticscholar.orgnih.gov-sigmatropic rearrangement leading directly to the this compound core is not prominently documented, the principles of sigmatropic rearrangements are widely applied in the synthesis and expansion of nitrogen heterocycles.

For example, acs.orgacs.org-sigmatropic rearrangements, such as the aza-Cope and aza-Claisen rearrangements, are powerful tools for ring expansion. wikipedia.orgresearchgate.net The aza-Cope rearrangement involves a 3-aza-1,5-hexadiene system and can be used to construct complex cyclic molecules. wikipedia.org A notable application is the cationic 2-aza-Cope rearrangement, which is often coupled with a Mannich cyclization in a tandem sequence to create substituted pyrrolidine rings with high diastereoselectivity. wikipedia.org

Photochemical rearrangements offer another avenue for ring expansion. For instance, a photochemically induced acs.orgmdpi.com-sigmatropic rearrangement has been successfully employed to expand six-membered furopyridinones into eight-membered furoazocines and benzoazocines. semanticscholar.org This method demonstrates the potential of sigmatropic shifts to forge medium-sized rings that are otherwise difficult to access. semanticscholar.org Although less common, higher-order shifts like semanticscholar.orgmdpi.com and wikipedia.orgmdpi.com rearrangements are also known and proceed via specific stereochemical pathways (suprafacial and antarafacial, respectively) to enable transformations in π-systems. uh.edu The application of these principles continues to be an area of interest for the development of novel routes to large nitrogen-containing rings.

The high ring strain inherent in small, three- and four-membered rings provides a powerful thermodynamic driving force for ring-expansion reactions. This "strain-release" strategy is a cornerstone of modern synthetic chemistry for accessing larger, more complex cyclic systems. mdpi.com Aziridines, the nitrogen analogues of epoxides, are particularly valuable precursors due to their significant ring strain (approximately 27 kcal/mol). researchgate.net

Vinylaziridines, in particular, undergo a variety of pericyclic reactions to yield larger nitrogen heterocycles. mdpi.comnih.gov For example, acs.orgacs.org-sigmatropic rearrangements of vinylaziridines can produce seven-membered azepine skeletons. nih.gov Similarly, cycloaddition reactions between vinylaziridines and electron-deficient alkenes or alkynes can lead to five- and six-membered rings. mdpi.comnih.gov The choice of reagents and reaction conditions dictates the size of the resulting azacycle. mdpi.com

More recently, highly strained intermediates like azabicyclo[1.1.0]butanes have been harnessed for the modular synthesis of functionalized four-membered azetidines through strain-release-driven anion relay sequences. nih.govnih.gov This highlights the principle of using a highly strained core to drive the formation of a less-strained cyclic product. While direct application to form a nine-membered azonine ring from a simple cyclopropane is less common, the underlying concept of strain-release rearrangement is a key strategy. It can be envisioned in multi-step sequences where a strained ring is opened to generate a reactive intermediate that is then incorporated into a larger ring structure, including those of medium size.

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The development of stereoselective and asymmetric methods is crucial for synthesizing enantiomerically pure bioactive molecules. For medium-sized lactams like benzazonine derivatives, achieving stereocontrol is particularly challenging. A significant breakthrough is the metal-free, tandem intramolecular hydroalkoxylation/stereospecific acs.orgmdpi.com-rearrangement of ynamides. nih.gov

This methodology provides a practical and atom-economical route to various medium-sized lactams, including eight-membered benzo[d]azocinones and a nine-membered lactam, with excellent diastereoselectivity (>50:1). nih.gov The reaction proceeds efficiently with a range of benzyl and allyl alcohol-tethered ynamides. Furthermore, an asymmetric variant has been developed using a chiral Brønsted acid catalyst, which achieves kinetic resolution of the racemic starting material to produce the desired lactams in an enantioselective manner. nih.gov

Table 2: Stereoselective Synthesis of Medium-Sized Lactams via Hydroalkoxylation/ acs.orgmdpi.com-Rearrangement Data sourced from research on metal-free synthesis of medium lactams. nih.gov

| Ynamide Substrate | Product Ring Size | Yield (%) | Diastereomeric Ratio (dr) |

| Benzyl alcohol-tethered ynamide (Ts-protecting group) | 8 | 94 | >50:1 |

| Benzyl alcohol-tethered ynamide (Bs-protecting group) | 8 | 83 | >50:1 |

| Naphthalene-substituted ynamide | 8 | 99 | >50:1 |

| Thiophene-substituted ynamide | 8 | 81 | >50:1 |

| Allyl alcohol-tethered ynamide | 8 | 86 | >50:1 |

| Homologous benzyl alcohol-tethered ynamide | 9 | 71 (with Zn(OTf)₂) | >50:1 |

While many asymmetric strategies have focused on the synthesis of smaller β-lactams via methods like the Staudinger reaction, these approaches establish fundamental principles. illinois.edujhu.edunih.gov The development of catalytic asymmetric methods, often employing chiral nucleophiles or Lewis acids, provides a blueprint for extending stereocontrol to the synthesis of larger, more complex lactam systems like the benzazonine core. jhu.edunih.gov

Catalytic Approaches in the Synthesis of the Benzazonine Core

Catalytic methods, particularly those employing transition metals, have become indispensable tools for the synthesis of complex molecular architectures, offering high efficiency and selectivity under mild conditions.

Transition-metal-catalyzed intramolecular cyclization is a powerful strategy for constructing the benzazonine core. Palladium-based catalysts are particularly effective in this regard. One established route involves the palladium-catalyzed heteroannulation of 1,2-dienes (allenes) with tosylamide-containing aryl halides. acs.org This reaction proceeds via the formation of a π-allylpalladium intermediate, which then undergoes nucleophilic attack by the nitrogen atom to close the ring. This method has been successfully applied to the synthesis of seven-, eight-, and nine-membered nitrogen heterocycles, including benzazonine derivatives. acs.org The ease of ring formation generally follows the order of seven > eight > nine. acs.org

Another potent strategy is the intramolecular C–H bond activation/functionalization, which avoids the need for pre-functionalized starting materials. nih.govrecercat.catnih.gov Catalysts based on rhodium, ruthenium, and palladium can direct the cyclization by coordinating to a heteroatom in the substrate, activating a nearby C–H bond for C–C or C–N bond formation. nih.govnih.govrsc.org For example, palladium-catalyzed coupling reactions have been utilized to synthesize indolo-benzazonine derivatives, demonstrating the utility of this approach for complex, fused ring systems. thieme-connect.com These catalytic cyclizations represent a highly efficient and atom-economical pathway to the core structure of this compound and its analogues.

Table 3: Palladium-Catalyzed Synthesis of Medium-Ring Nitrogen Heterocycles Data sourced from research on palladium-catalyzed heteroannulation and cyclization. acs.org

| Halide Substrate Type | Allene Partner | Catalyst System | Product Ring Size | Yield (%) |

| Aryl Iodide | 1,2-Heptadiene | Pd(OAc)₂ / PPh₃ | 7 | 81 |

| Aryl Iodide | 1,2-Heptadiene | Pd(OAc)₂ / PPh₃ | 8 | 68 |

| Aryl Iodide | 1,2-Heptadiene | Pd(OAc)₂ / PPh₃ | 9 | 42 |

| Vinylic Iodide | 1,2-Heptadiene | Pd(OAc)₂ / PPh₃ | 7 | 64 |

| Vinylic Iodide | 1,2-Heptadiene | Pd(OAc)₂ / PPh₃ | 8 | 44 |

| Vinylic Iodide | 1,2-Heptadiene | Pd(OAc)₂ / PPh₃ | 9 | 30 |

Organocatalytic Methods for Stereocontrol

The application of organocatalysis to achieve stereocontrol in the synthesis of medium-ring lactams, such as the nine-membered ring system of this compound, represents a significant and ongoing challenge in synthetic organic chemistry. The inherent flexibility and conformational complexities of medium-sized rings often lead to difficulties in achieving high levels of stereoselectivity. While specific organocatalytic methods for the asymmetric synthesis of this compound are not extensively documented, several analogous strategies for related benzannulated and medium-ring lactams highlight the potential of this approach. These methodologies often rely on intramolecular cyclizations, ring expansions, and cascade reactions, guided by chiral small-molecule catalysts to control the formation of stereogenic centers.

The synthesis of enantioenriched medium-sized rings is a long-standing challenge, with organocatalysis emerging as a complementary approach to traditional transition-metal catalysis. researchgate.net Various activation modes are employed in organocatalysis, including enamine/iminium-ion activation, Brønsted acid catalysis, hydrogen-bond donor catalysis, and N-heterocyclic carbene (NHC) catalysis, to construct these challenging scaffolds. researchgate.net

One promising strategy involves the use of bifunctional aminocatalysts in cascade reactions. For instance, an enantioselective Michael addition followed by a four-atom ring expansion of cyclobutanones has been developed for the preparation of functionalized eight-membered benzolactams. researchgate.net This approach utilizes a secondary amide activating group and proceeds through a ring expansion–ring contraction strategy to ultimately furnish six-membered glutarimide cores from the initial eight-membered lactam products, all while maintaining high optical purity. researchgate.net

Chiral Brønsted acids have also been employed to achieve kinetic resolution in the synthesis of medium-sized lactams. A metal-free intramolecular hydroalkoxylation/ researchgate.netcell.com-rearrangement of benzyl alcohol-tethered ynamides has been shown to produce eight-membered benzo[d]azocinones with excellent diastereoselectivity. nih.gov Furthermore, an asymmetric variant of this cascade cyclization has been realized through kinetic resolution using a chiral spiro phosphoramide catalyst, demonstrating the potential for enantiocontrol. nih.gov

While the direct application of these specific methods to the nine-membered ring of this compound has yet to be reported, these examples provide a conceptual framework for future research. The development of novel organocatalysts and cascade reactions tailored for the intramolecular cyclization of suitable acyclic precursors will be crucial for achieving the stereocontrolled synthesis of this and other challenging medium-ring benzolactams.

Table 1: Examples of Organocatalytic Methods for Stereocontrol in the Synthesis of Analogous Medium-Ring Benzolactams

| Catalyst/Method | Substrate Type | Product Ring Size | Key Transformation | Stereochemical Outcome |

| Bifunctional Aminocatalyst | Cyclobutanone and ortho-amino nitrostyrene | 8-membered | Michael addition–four-atom ring expansion cascade | High enantioselectivity |

| Chiral Spiro Phosphoramide | Benzyl alcohol-tethered ynamide | 8-membered | Kinetic resolution via intramolecular hydroalkoxylation/ researchgate.netcell.com-rearrangement | Excellent diastereoselectivity (>50:1) |

Advanced Structural Characterization and Conformational Analysis of 1,3,4,5,6,7 Hexahydro 1 Benzazonin 2 One

Spectroscopic Techniques for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural determination for organic molecules in solution. For 1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one, a suite of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring would likely appear in the downfield region (δ 7.0-7.5 ppm). The methylene protons of the nine-membered ring would present a more complex pattern in the upfield region (δ 1.5-4.0 ppm). Specifically, the protons on the carbon adjacent to the nitrogen (C7) and the carbon adjacent to the carbonyl group (C3) would be deshielded and appear at the lower end of this range. The complexity of these signals, characterized by overlapping multiplets, necessitates the use of 2D NMR for complete resolution.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms. The carbonyl carbon (C2) is expected to resonate significantly downfield, typically in the range of δ 170-180 ppm, a characteristic chemical shift for lactam carbonyls. The aromatic carbons would produce signals between δ 120-145 ppm. The aliphatic carbons of the hexahydroazonine ring would be found in the more shielded region of the spectrum (δ 20-60 ppm).

2D NMR Techniques: To establish the precise connectivity, techniques such as Correlation Spectroscopy (COSY) for ¹H-¹H correlations, Heteronuclear Single Quantum Coherence (HSQC) for direct ¹H-¹³C correlations, and Heteronuclear Multiple Bond Correlation (HMBC) for long-range ¹H-¹³C correlations are essential. These experiments would allow for a definitive assignment of each proton and carbon atom within the molecule's framework.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Proton | δ (ppm) |

| Aromatic CH | 7.0 - 7.5 |

| N-CH₂ (C7) | 3.0 - 3.5 |

| C=O-CH₂ (C3) | 2.5 - 3.0 |

| Ring CH₂ | 1.5 - 2.5 |

Note: These are predicted chemical shift ranges based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable information regarding the functional groups present and can provide insights into the molecule's conformational state.

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum of this compound would be the strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. For a nine-membered lactam, this "Amide I" band is expected to appear in the region of 1650-1680 cm⁻¹. The exact position can be influenced by ring strain and potential hydrogen bonding in the solid state. Other characteristic bands would include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively) and C=C stretching vibrations from the benzene ring (around 1450-1600 cm⁻¹).

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (if secondary amide) | 3200-3400 (broad) | 3200-3400 (weak) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch (Amide I) | 1650 - 1680 (strong) | 1650 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₅NO), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass.

Furthermore, analysis of the fragmentation patterns observed in the mass spectrum (typically using techniques like Electron Ionization - EI) can offer structural insights. Common fragmentation pathways for cyclic amides often involve the cleavage of the amide bond. For this benzolactam, characteristic fragmentation could include the loss of CO, followed by rearrangements of the nine-membered ring. The presence of the benzene ring would likely lead to the formation of stable, resonance-delocalized fragment ions. Analysis of these fragments helps to corroborate the proposed structure. nih.govunl.pt

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

For this compound, an X-ray crystal structure would reveal the exact conformation of the nine-membered ring in the crystalline form. It would also provide details about intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the packing of the molecules in the crystal lattice. This technique is invaluable for resolving any stereochemical ambiguities and for providing an experimental benchmark for computational models of the molecule's conformation. While a specific crystal structure for this exact compound is not publicly available, studies on similar medium-ring lactams have been successfully conducted. nih.gov

Conformational Dynamics and Energetic Landscapes of the Nine-Membered Ring System

Nine-membered rings are known for their conformational flexibility, often existing as a dynamic equilibrium of multiple low-energy conformers. researchgate.net Understanding the conformational landscape of this compound is essential for a complete structural picture.

Reactivity Profiles and Derivatization Strategies of 1,3,4,5,6,7 Hexahydro 1 Benzazonin 2 One

Reactions Involving the Lactam Carbonyl Group

The carbonyl group within the lactam ring is a primary site for chemical transformations. Its reactivity is influenced by the amide resonance, which involves the delocalization of the nitrogen's lone pair of electrons towards the carbonyl oxygen. This resonance makes the lactam carbonyl less electrophilic than a ketone carbonyl. However, the nine-membered ring structure may impart some ring strain, potentially enhancing its reactivity compared to acyclic amides.

Nucleophilic Additions and Substitutions

The carbonyl carbon of 1,3,4,5,6,7-hexahydro-1-benzazonin-2-one is susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate. The outcome of the reaction, whether it is an addition or a substitution, depends on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), can add to the carbonyl group. The initial addition forms a tetrahedral intermediate which, upon acidic workup, would generate a hemiaminal. These intermediates are often unstable and may undergo further reactions, such as dehydration or ring opening.

Weaker nucleophiles may require activation of the carbonyl group with a Lewis acid or Brønsted acid. Reactions with amines or alcohols, for instance, can lead to the formation of aminals or ketals, respectively, particularly if water is removed to drive the equilibrium.

| Nucleophile | Reagent Example | Expected Product Type | General Conditions |

| Hydride | Sodium Borohydride (NaBH₄) | Alcohol (after ring opening) | Methanol, 0 °C to rt |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol (after hydrolysis and potential rearrangement) | Anhydrous THF, 0 °C to rt |

| Cyanide | Sodium Cyanide (NaCN) | α-Aminonitrile | Acidic conditions (e.g., HCN/NaCN) |

Reduction Reactions to Cyclic Amines

A significant reaction of lactams is their reduction to the corresponding cyclic amines. This transformation is a key step in the synthesis of various nitrogen-containing compounds. Strong reducing agents are required to reduce the relatively unreactive amide functionality.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of lactams, including benzolactam systems. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.comdavuniversity.org The reaction proceeds by the nucleophilic addition of hydride ions to the carbonyl carbon, ultimately leading to the complete removal of the carbonyl oxygen and the formation of a C-H bond. A specific example in a related, more complex system, the reduction of a 2,3,4,5,6,7-hexahydro-1,6-methano-1H-3-benzazonine derivative, was successfully achieved using LiAlH₄. nih.gov This indicates that the 1-benzazonine core is amenable to this transformation.

The general reaction involves treating the lactam with an excess of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum complexes.

| Substrate | Reducing Agent | Solvent | Product | Reference |

| Lactam (general) | LiAlH₄ | Anhydrous THF or Diethyl Ether | Cyclic Amine | masterorganicchemistry.comlibretexts.org |

| 2,3,4,5,6,7-Hexahydro-1,6-methano-1H-3-benzazonine derivative | LiAlH₄ | Not Specified | Corresponding cyclic amine | nih.gov |

Ring Opening and Polymerization Studies

Lactams can undergo ring-opening polymerization to form polyamides, with the reactivity being highly dependent on the ring size. mdpi.com While the anionic ring-opening polymerization of smaller lactams like ε-caprolactam (a seven-membered ring) is a well-established industrial process for producing Nylon 6, the polymerization of larger rings, such as the nine-membered ring of this compound, is less common. acs.orgrsc.org

The driving force for the polymerization of small lactam rings is the relief of ring strain. In larger, less-strained rings like a nine-membered lactam, the enthalpy of polymerization is lower, making the process less favorable. acs.org However, under specific conditions, typically involving strong anionic or cationic initiators, ring-opening polymerization may be induced.

Anionic ring-opening polymerization is typically initiated by a strong base that deprotonates the lactam to form a lactamate anion. This anion then acts as a nucleophile, attacking another lactam monomer to initiate the polymer chain growth.

| Monomer | Initiator | Polymer Type | Key Factor |

| ε-Caprolactam (7-membered) | Strong Base (e.g., Sodium Hydride) | Polyamide (Nylon 6) | High ring strain |

| This compound (9-membered) | Potential for anionic or cationic initiation | Polyamide | Lower ring strain, potentially requiring more forcing conditions |

Functionalization of the Aromatic Moiety of the Benzazonine Core

The benzene (B151609) ring of the this compound scaffold is an additional site for chemical modification, allowing for the introduction of a wide array of substituents. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the existing substituents on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.commsu.edu The amide group of the lactam ring, connected to the benzene ring, acts as an activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair into the ring. This increases the electron density at the positions ortho and para to the nitrogen atom, making them more susceptible to attack by electrophiles. However, the carbonyl portion of the amide is electron-withdrawing, which can temper the activating effect.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific position of substitution (ortho vs. para) will be influenced by steric hindrance from the nine-membered ring.

| Reaction Type | Typical Reagents | Electrophile | Expected Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted benzazoninone |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituted benzazoninone |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | RCO⁺ | Acyl-substituted benzazoninone |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgbohrium.comyoutube.comyoutube.comyoutube.com To utilize these reactions, the this compound must first be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate, via electrophilic aromatic substitution or other methods.

Once a halogenated derivative is obtained, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions. For example, a bromo-substituted benzazoninone could be coupled with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce new aryl, vinyl, alkyl, or alkynyl groups onto the aromatic ring.

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with the organometallic coupling partner, and concluding with reductive elimination to yield the product and regenerate the palladium catalyst. youtube.com

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Alkenyl-substituted derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Alkynyl-substituted derivative |

Transformations at the Aliphatic Portions of the Azonine Ring

The saturated carbon backbone of the azonine ring offers sites for functionalization that are distinct from the aromatic ring and the amide group. These transformations allow for the introduction of diverse substituents and the modulation of the scaffold's conformational properties.

The carbon atom alpha to the lactam carbonyl (C3) and the benzylic position alpha to the nitrogen atom (C7) are key sites for functionalization. While direct functionalization of this compound is not extensively detailed, studies on analogous systems such as tetrahydro-1H-benzo[b]azonin-2,7-dione provide significant insights into potential reactions. The Mannich reaction, for instance, allows for the introduction of aminomethyl groups at positions alpha to a carbonyl. researchgate.net In the case of the dione analogue, the Mannich reaction with piperidine and formaldehyde leads to substitution, demonstrating the accessibility of these alpha positions to electrophilic attack following enolate formation. researchgate.net Similar reactivity can be anticipated for the mono-lactam with appropriate base selection.

| Reaction Type | Reagents | Position of Functionalization | Product Type | Ref. |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Piperidine) | Alpha to carbonyl | Aminomethyl derivative | researchgate.net |

| Aldol-type Reaction | Aromatic Aldehydes | Alpha to carbonyl | Hydroxyalkyl derivative | researchgate.net |

| Reaction with Aldimines | Aldimines | Alpha to carbonyl | Aminoalkyl derivative | researchgate.net |

Selective modification of the aliphatic ring via oxidation or reduction provides a pathway to introduce new functional groups or alter the core structure. The lactam carbonyl itself is a key site for reduction. For example, in the synthesis of bridged benzazonine derivatives, a lactam functional group was effectively reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclic amine. nih.gov

Oxidation reactions can also be targeted at specific positions. While direct oxidation of the parent hexahydro-1-benzazonin-2-one is not widely reported, related systems demonstrate the feasibility of such transformations. For instance, periodate oxidation has been successfully employed on complex indolo-benzo[b]azonine systems to cleave specific bonds and generate larger macrocyclic structures, indicating that the benzazonine core can be subjected to oxidative conditions to achieve specific synthetic goals. researchgate.net

| Transformation | Reagent | Functional Group Targeted | Resulting Functional Group | Ref. |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Lactam Carbonyl | Cyclic Amine | nih.gov |

| Oxidation | Sodium Periodate (NaIO4) | Diol (in derivatives) | Dicarbonyl (via cleavage) | researchgate.net |

Ring Transformations and Rearrangements

The nine-membered ring of this compound is subject to various transformations that can expand, contract, or rearrange the scaffold into novel heterocyclic and polycyclic systems. These reactions leverage the inherent strain and conformational flexibility of medium-sized rings.

The synthesis of larger medium-ring lactams, such as ten-membered benzazecinones, from smaller rings is a synthetically valuable strategy that circumvents challenging macrocyclization reactions. nih.gov Modern synthetic methods provide pathways for such expansions. One notable strategy is the tandem oxidative dearomatization-ring-expanding rearomatization (ODRE) reaction. nih.govnih.gov This method can generate benzannulated medium-ring lactams from simpler bicyclic precursors. nih.govnih.gov Another powerful technique is the Conjugate Addition/Ring Expansion (CARE) cascade reaction, which allows for the controlled, iterative expansion of lactam rings. semanticscholar.org These methods offer strategic entries to larger ring systems like benzazecinones from benzazonine precursors.

| Expansion Strategy | Key Features | Resulting System | Ref. |

| Tandem Oxidative Dearomatization-Ring Expansion (ODRE) | Generates medium-ring lactams from bicyclic substrates. | Benzazecinones and larger systems | nih.govnih.gov |

| Conjugate Addition/Ring Expansion (CARE) | Iterative expansion via reaction with primary amines and imides. | Larger macrocyclic bis-lactams | semanticscholar.org |

| Beckmann/Schmidt Rearrangements | Classic ketone-to-lactam expansion methods applicable to cyclic ketone precursors. | Larger lactam rings | sustech.edu.cn |

Ring contraction reactions provide a route from medium-sized rings to smaller, often more rigid, bicyclic or monocyclic systems. These transformations are typically driven by the formation of a thermodynamically more stable product. For instance, in a related eight-membered 3-benzazocine system, treatment of a 2-carbonitrile derivative with hot aqueous ethanol saturated with hydrogen chloride, in an attempt to form the ethyl ester, resulted in an unexpected ring contraction to yield a 1-methyl-2-(N-methylaminomethyl)naphthalene. rsc.org This type of transannular reaction highlights the potential for the flexible azonine ring to undergo skeletal rearrangements under specific, often acidic, conditions to form more compact and stable aromatic systems. Nucleophile-induced ring contractions, while studied in other heterocyclic systems, also represent a potential avenue for the transformation of functionalized benzazonines. beilstein-journals.orgnih.gov

| Reaction Type | Conditions | Starting Ring System (Example) | Product Type (Example) | Ref. |

| Acid-Catalyzed Rearrangement | Hot HCl / aq. EtOH | 3-Benzazocine-2-carbonitrile | Naphthalene derivative | rsc.org |

| Nucleophile-Induced Contraction | Nucleophiles (e.g., alkanols, amines) | Pyrrolo[2,1-c] acs.orgacs.orgbenzothiazine | Pyrrolo[2,1-b] nih.govacs.orgbenzothiazole | beilstein-journals.orgnih.gov |

A significant transformation of the benzazonine framework is its use as a precursor for the synthesis of highly strained, bridged polycyclic structures. A key example is the formation of anti-Bredt olefins from derivatives of the benzazonine system. acs.orgacs.org Bredt's rule states that a double bond cannot be placed at the bridgehead of a bridged ring system, as it would lead to excessive ring strain. livescience.com However, under specific conditions, violations of this rule, known as anti-Bredt olefins, can be generated as reactive intermediates. livescience.comspectroscopyonline.com

Research has shown that the dehydration of 2,3,4,5,6,7-hexahydro-1,6-methano-1H-4-benzazonin-7-ols, which are bridged derivatives of the benzazonine scaffold, leads to the novel formation of anti-Bredt olefins. acs.orgacs.org This elimination reaction generates a highly strained and reactive double bond at a bridgehead position within the newly formed polycyclic framework. The synthesis and trapping of these elusive molecules represent a significant challenge and open pathways to unique molecular geometries that could be valuable in drug design. livescience.comspectroscopyonline.com

| Precursor System | Reaction Type | Key Product Feature | Significance | Ref. |

| 2,3,4,5,6,7-Hexahydro-1,6-methano-1H-4-benzazonin-7-ols | Dehydration / Elimination | Bridgehead double bond (anti-Bredt olefin) | Formation of highly strained, reactive polycyclic molecules | acs.orgacs.org |

Derivatization via N-Alkylation and N-Acylation Reactions

The lactam nitrogen of this compound is a key site for synthetic modification, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These derivatization strategies are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of the parent molecule.

The N-alkylation of amides and lactams is a common synthetic transformation. For these reactions to occur, the amide must first be converted to its conjugate base, as amides themselves are weak bases. This is often achieved using a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent.

A variety of methods can be employed for the N-alkylation of lactams. One efficient approach involves solvent-free, phase-transfer catalytic conditions, often accelerated by microwave irradiation. This method offers a rapid and environmentally benign route to N-alkylated products. In a typical procedure, the lactam is treated with an alkyl halide in the presence of a solid base, such as potassium hydroxide or potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

N-acylation introduces an acyl group onto the lactam nitrogen, forming an imide. This transformation can be accomplished using various acylating agents, such as acyl chlorides, acid anhydrides, or activated esters. N-acylbenzotriazoles are particularly effective neutral acylating reagents for the preparation of amides and imides. These reagents are advantageous due to their stability and the neutral conditions under which the reactions proceed, making them suitable for substrates with sensitive functional groups.

The reactivity of the lactam nitrogen in this compound allows for the synthesis of a diverse library of derivatives. The choice of alkylating or acylating agent, as well as the reaction conditions, can be tailored to achieve the desired substitution pattern and yield.

Below are representative examples of N-alkylation and N-acylation reactions that could be applied to this compound, based on general methods for lactam derivatization.

Table 1: Representative N-Alkylation Reactions of this compound

| Entry | Alkylating Agent | Base/Catalyst | Solvent | Product |

| 1 | Methyl iodide | NaH | THF | 1-Methyl-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one |

| 2 | Benzyl bromide | K₂CO₃ / TBAB | Acetonitrile | 1-Benzyl-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one |

| 3 | Ethyl bromoacetate | KOH / TBAB | Dichloromethane | Ethyl 2-(2-oxo-2,3,4,5,6,7-hexahydro-1H-1-benzazonin-1-yl)acetate |

| 4 | Allyl chloride | Cs₂CO₃ | DMF | 1-Allyl-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one |

Table 2: Representative N-Acylation Reactions of this compound

| Entry | Acylating Agent | Base/Catalyst | Solvent | Product |

| 1 | Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one |

| 2 | Benzoyl chloride | Pyridine | Chloroform | 1-Benzoyl-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one |

| 3 | Acetic anhydride | DMAP | Dichloromethane | 1-Acetyl-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one |

| 4 | N-Benzoylbenzotriazole | - | Toluene | 1-Benzoyl-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one |

Role of 1,3,4,5,6,7 Hexahydro 1 Benzazonin 2 One in Complex Chemical Synthesis

Intermediate in the Construction of Natural Product Analogs

The synthesis of analogs of natural products is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships and developing new therapeutic agents. Medium-ring lactams, such as 1,3,4,5,6,7-hexahydro-1-benzazonin-2-one, can serve as crucial intermediates in this endeavor. The nine-membered ring system can mimic or be transformed into the core structures of various alkaloids and other biologically relevant molecules.

General synthetic strategies that could be applied to this benzazoninone for the construction of natural product analogs include:

Ring-Contraction and Ring-Expansion Reactions: The flexible nine-membered ring can be manipulated to form smaller or larger ring systems present in different natural products.

Functionalization of the Lactam Ring: The methylene groups alpha to the carbonyl and nitrogen atoms can be functionalized to introduce substituents found in natural product targets.

Modification of the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution or other modifications to match the substitution patterns of naturally occurring compounds.

Lactam Cleavage: Reductive or hydrolytic cleavage of the amide bond can provide access to amino acid precursors with a constrained conformation, which can then be elaborated into more complex peptide or alkaloid structures.

While specific examples detailing the use of this compound are not prevalent in the literature, the general utility of medium-ring lactams is well-established. For instance, the synthesis of various biologically active molecules often involves the strategic manipulation of such lactam cores.

Table 1: Potential Synthetic Transformations of this compound for Natural Product Analog Synthesis

| Transformation | Reagents and Conditions | Potential Outcome |

|---|---|---|

| α-Alkylation | LDA, Alkyl halide | Introduction of side chains |

| Beckmann Rearrangement of a derived oxime | Acid catalyst | Ring expansion to a ten-membered diazacycle |

| Aromatic Nitration | HNO₃, H₂SO₄ | Functionalization of the benzene ring |

Building Block for Novel Heterocyclic Scaffolds

The structure of this compound provides a robust scaffold that can be elaborated into a variety of novel heterocyclic systems. The embedded lactam and benzene ring offer multiple points for annulation and functionalization, leading to polycyclic structures with diverse three-dimensional arrangements. Heterocyclic compounds are a major class of molecules with a wide range of applications, and the development of new scaffolds is of significant interest. nih.gov

The reactivity of the benzolactam core allows for several synthetic pathways to new heterocyclic frameworks:

Intramolecular Cyclizations: Functional groups can be introduced onto the backbone of the molecule, which can then undergo intramolecular reactions to form fused or bridged bicyclic and tricyclic systems.

Condensation Reactions: The active methylene groups can participate in condensation reactions with various electrophiles to build new rings.

Diels-Alder and other Pericyclic Reactions: Although less common for the lactam itself, derivatives of the aromatic ring could be designed to participate in cycloaddition reactions.

The synthesis of medium-ring lactams has been approached through various methods, including ring-expansion cascades, which highlights their accessibility and potential as starting materials for more complex structures. nih.govrsc.org The atropisomeric properties of some dibenzolactams have been studied, indicating that these medium-ring systems can possess stable, chiral conformations, a feature that is highly valuable in the design of new molecular entities. acs.org

Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Reaction Type | Reactant | Resulting Heterocyclic System |

|---|---|---|

| Pictet-Spengler Reaction (after lactam reduction and N-alkylation) | Aldehyde | Fused polycyclic amine |

| Bischler-Napieralski Reaction (with appropriate precursor) | Dehydrating agent | Fused dihydropyridine derivative |

Precursor for Advanced Materials and Ligands

The structural features of this compound also make it a candidate as a precursor for the synthesis of advanced materials and ligands for coordination chemistry. The ability to introduce functional groups onto both the aromatic ring and the lactam structure allows for the tuning of electronic and steric properties.

As a precursor for ligands, the lactam can be modified in several ways:

Introduction of Coordinating Groups: Functional groups capable of coordinating to metal ions, such as pyridyl, carboxyl, or phosphino groups, can be attached to the aromatic ring or the aliphatic chain.

Conversion to Poly-dentate Ligands: The lactam can be opened to reveal an amino and a carboxyl group (or their derivatives), which can be further functionalized to create multidentate ligands. The conformational pre-organization of the nine-membered ring could impart specific geometries to the resulting metal complexes.

In the context of materials science, derivatives of this benzolactam could be envisioned as monomers for polymerization or as building blocks for supramolecular assemblies. The rigid aromatic unit combined with the flexible aliphatic chain could lead to materials with interesting properties.

Table 3: Potential Derivatizations for Ligand and Material Synthesis

| Position of Derivatization | Functional Group Introduced | Potential Application |

|---|---|---|

| Aromatic Ring | Bromo, Iodo | Precursor for cross-coupling reactions to introduce coordinating moieties |

| Nitrogen Atom | Carboxymethyl | Chelating ligand for metal ions |

Future Research Horizons for this compound: A Roadmap for Innovation

The unique nine-membered ring structure of this compound, a benzannulated medium-ring lactam, presents a compelling scaffold for future chemical exploration. While its full potential remains to be unlocked, emerging research points towards exciting new directions in synthesis, reactivity, and application. This article outlines key areas for future investigation, focusing on the development of sustainable synthetic methodologies, the exploration of novel reaction pathways, the integration of artificial intelligence in its study, and its potential in interdisciplinary research.

Q & A

Q. What are the recommended synthetic routes for 1,3,4,5,6,7-hexahydro-1-benzazonin-2-one, and how can its purity be optimized?

The synthesis typically involves cyclization reactions or modifications of isoindole-dione precursors. For example, analogous compounds like tetramethrin derivatives are synthesized via esterification of isoindole-dione intermediates with cyclopropanecarboxylate groups under controlled conditions (e.g., using DMF as a solvent and NaH as a base) . To optimize purity, employ recrystallization from ethanol or hexane and validate via HPLC with UV detection (λ = 254 nm). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can the structural integrity of this compound be confirmed experimentally?

Combine spectroscopic techniques:

- NMR : Analyze and NMR to confirm the benzazonine core and substituents. For example, the isoindole-dione moiety shows characteristic carbonyl signals at δ 170–175 ppm in NMR .

- HRMS : Validate molecular weight (e.g., expected [M+H]+ = 246.1234 for CHNO).

- IR : Identify carbonyl stretches (~1700 cm) and aromatic C-H bends .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Stability studies indicate degradation risks from light, moisture, and oxygen. Store in amber vials under inert gas (N) at −20°C. Monitor for hydrolysis of the lactam ring (common in benzazonine analogs) via periodic HPLC analysis. Degradation products may include open-chain amines or oxidized byproducts .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors like GABA or serotonin receptors, leveraging structural analogs such as benzodiazepine derivatives . Density functional theory (DFT) calculations (B3LYP/6-31G*) can predict electrophilic/nucleophilic sites for functionalization. Validate predictions with in vitro assays (e.g., radioligand binding for receptor affinity) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound class?

Contradictions often arise from assay variability or impurities. Strategies include:

- Cross-validation : Compare results across multiple assays (e.g., ELISA, cell viability, and receptor-binding assays).

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Structural analogs : Test derivatives with defined modifications (e.g., halogenation at C4) to isolate structure-activity relationships .

Q. How can advanced analytical techniques elucidate the compound’s mechanism in neurological systems?

- In vivo microdialysis : Measure neurotransmitter levels (e.g., GABA, glutamate) in rodent models post-administration.

- PET imaging : Use -labeled analogs to track brain penetration and binding kinetics .

- Electrophysiology : Patch-clamp studies on neuronal cultures can assess ion channel modulation .

Q. What methodologies are recommended for studying the environmental fate of this compound?

- GC-TOFMS : Analyze environmental samples (soil, water) for degradation products like hydroxylated or demethylated derivatives .

- QSAR modeling : Predict biodegradation pathways using software like EPI Suite.

- Microcosm studies : Simulate aerobic/anaerobic conditions to track half-life and metabolite formation .

Methodological Notes

- Data retrieval : Use SciFinder or Reaxys to cross-reference spectral data and synthetic protocols, prioritizing peer-reviewed journals over vendor databases .

- Contradiction resolution : Always replicate experiments under standardized conditions (e.g., pH 7.4 buffer for bioassays) and report batch-to-batch purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.